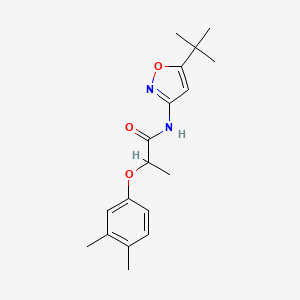
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNPA is a type of acrylonitrile derivative that is widely used in various scientific applications, including biochemical and physiological research.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of the compound with thiols. The 3-bromo-4-nitrophenyl group of this compound reacts with the thiol group of cysteine residues in proteins to form a highly fluorescent adduct. This reaction is highly specific and can be used to detect the presence of thiols in complex biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the primary effects of this compound is its ability to react with thiols in proteins. This reaction can lead to changes in protein structure and function, which can have downstream effects on various biological processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its high specificity for thiols. This property makes this compound a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile research. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to detect other biomolecules of interest, such as reactive oxygen species or metal ions. Another area of interest is the development of new methods for the synthesis of this compound and related compounds. These methods could improve the yield and purity of the final product, making this compound more accessible for scientific research. Finally, there is potential for the development of new therapeutic applications of this compound based on its unique properties.
Synthesis Methods
The synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-nitroaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70%.
Scientific Research Applications
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is as a fluorescent probe for the detection of thiols. This compound reacts with thiols to form a highly fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property has made this compound a valuable tool for studying the role of thiols in various biological processes.
properties
IUPAC Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4/c16-14-8-10(1-6-15(14)19(22)23)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELURODAWYOJLH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C=C2)[N+](=O)[O-])Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)

![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)